(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Catalog No.
S706114
CAS No.
66642-35-1
M.F
C11H11N3O4
M. Wt
249,22 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxam...

CAS Number

66642-35-1

Product Name

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

IUPAC Name

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C11H11N3O4

Molecular Weight

249,22 g/mole

InChI

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1

InChI Key

HGNBEWLBSCSJGV-VIFPVBQESA-N

SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

66642-35-1;PYR-PNA;L-Pyroglutamicacid4-nitroanilide;(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide;n-(4-nitrophenyl)-5-oxo-l-prolinamide;Pyroglutamine-4-nitroanilide;AC1Q5MCO;Pyroglutamyl-p-nitroanilide;AC1L4T7F;P2664_SIGMA;SCHEMBL5839445;Pyroglutamicacidp-nitroanilide;CTK8G0658;MolPort-003-959-207;ZINC4524676;7670AH;AR-1J9368;KM1023;ZINC04524676;AM030353;HE053052;P-8630;2-Pyrrolidinecarboxamide,N-(4-nitrophenyl)-5-oxo-,(S)-;2-Pyrrolidinecarboxamide,N-(4-nitrophenyl)-5-oxo-,(2S)-

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Substrate for Protease Activity Assays

L-Pyr-pNA serves as a substrate for various proteases, enzymes responsible for the breakdown of proteins. Its structure incorporates the L-isomer of pyroglutamic acid (a cyclic derivative of glutamic acid) linked to a 4-nitroaniline (pNA) moiety. Proteases can cleave the amide bond between these two components, releasing the pNA fragment.

This cleavage has a significant advantage: pNA is colorless in its uncleaved state and turns yellow upon release by proteases. This color change allows for the quantification of protease activity by measuring the absorbance of the released pNA at a specific wavelength using a spectrophotometer .

Therefore, L-Pyr-pNA facilitates the monitoring, comparison, and optimization of protease activity in various research settings, including:

  • Enzyme kinetics studies: Examining the rate and mechanism of protease-mediated reactions
  • Drug discovery: Identifying and characterizing potential protease inhibitors for therapeutic purposes
  • Protein purification: Monitoring protease activity during protein isolation and purification steps

Substrate for γ-Glutamyltranspeptidase (GGT) Activity Assay

L-Pyr-pNA can also function as a substrate for γ-glutamyltranspeptidase (GGT), an enzyme involved in the transfer of the γ-glutamyl group from glutathione to other amino acids or peptides. Similar to its application with proteases, the cleavage of L-Pyr-pNA by GGT releases the pNA fragment, enabling the quantification of GGT activity through spectrophotometric measurement.

This application of L-Pyr-pNA is particularly relevant in:

  • Clinical diagnostics: Measuring serum GGT levels as a potential marker for liver and biliary tract diseases
  • Investigating GGT function: Understanding the role of GGT in various physiological and pathological processes

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a nitrophenyl substituent. The compound belongs to the class of amides and features a carboxamide functional group attached to a pyrrolidine ring, contributing to its potential biological activity. The presence of the nitro group on the phenyl ring enhances its reactivity and may influence its interaction with biological targets.

Typical for amides and carboxylic acids. These include:

  • Hydrolysis Reactions: Under acidic or basic conditions, (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological properties.
  • Substitution Reactions: The compound may undergo nucleophilic substitution reactions at the carbonyl carbon, particularly when activated by suitable electrophiles.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential for modification in drug development.

The biological activity of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide has been explored through various in vitro studies. Its structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. Notably, compounds with similar structural motifs have demonstrated activities such as:

  • Antimicrobial Effects: Compounds with nitrophenyl groups often exhibit antibacterial or antifungal properties.
  • Enzyme Inhibition: The presence of the carboxamide moiety may allow this compound to act as an inhibitor for specific enzymes, impacting metabolic processes.

Computer-aided predictions indicate that this compound may possess a spectrum of biological activities, making it a candidate for further pharmacological exploration .

Several synthetic routes can be employed to produce (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide:

  • Pyrrolidine Formation: Starting from commercially available precursors, a pyrrolidine ring can be synthesized using cyclization reactions involving amino acids or related compounds.
  • Nitration Reaction: The introduction of the nitro group onto the phenyl ring can be achieved through electrophilic aromatic nitration using nitric acid and sulfuric acid.
  • Amidation Reaction: The final step involves coupling the pyrrolidine derivative with 4-nitroaniline under appropriate conditions (e.g., using coupling reagents like EDC or DCC) to form the desired amide.

These methods highlight the versatility in synthesizing this compound while allowing modifications that could enhance its biological activity.

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may allow it to serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Research: The compound can be used as a probe in studies investigating enzyme mechanisms or receptor interactions.
  • Agricultural Chemistry: Given its potential antimicrobial properties, it may find applications in developing agrochemicals aimed at protecting crops from pathogens.

Interaction studies involving (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: Computational methods can predict how well this compound binds to specific proteins or enzymes.
  • In Vitro Assays: Experimental setups measuring enzyme inhibition or receptor binding can provide insights into its pharmacological profile.

These studies are essential for elucidating the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, including:

  • N-(4-nitrophenyl)glycine: Similar in terms of the nitrophenyl moiety but lacks the pyrrolidine structure.
  • N-(4-chlorophenyl)glycine: Shares the amide functionality but has a different halogen substituent, which may alter bioactivity.
  • 5-Oxopyrrolidine-2-carboxylic acid: A simpler analog without the nitrophenyl group, providing insights into how substituents affect biological activity.

Comparison Table

Compound NameKey FeaturesUnique Aspects
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamideContains both nitrophenyl and pyrrolidine groupsPotential for diverse bioactivity
N-(4-nitrophenyl)glycineNitrophenyl group; lacks pyrrolidineSimpler structure; different activity
N-(4-chlorophenyl)glycineSimilar amide structure; different halogenMay exhibit different binding profiles
5-Oxopyrrolidine-2-carboxylic acidNo nitrophenyl group; simpler structureFocus on basic pyrrolidine chemistry

This comparison highlights how variations in substituents and structural frameworks influence the properties and potential applications of these compounds, showcasing the uniqueness of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide within this context.

XLogP3

0.4

Wikipedia

5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide

Dates

Modify: 2023-08-15

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